molecular formula C12H14N2O2 B2968836 2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one CAS No. 1221176-81-3

2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one

Número de catálogo: B2968836
Número CAS: 1221176-81-3
Peso molecular: 218.256
Clave InChI: YQSZDIGSAXDQRS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3,5,6-Tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one is a spirocyclic quinazolinone derivative featuring a pyran ring fused to a quinazolinone core via a spiro carbon atom. The pyran moiety introduces an oxygen heteroatom, distinguishing it from cyclohexane- or piperidine-based analogs. Key structural attributes include:

  • Spiro Junction: The spiro carbon connects the pyran (oxygen-containing six-membered ring) and quinazolinone (bicyclic aromatic system with two nitrogen atoms and a ketone).
  • Functional Groups: A carbonyl group at position 4' of the quinazolinone and hydrogen-bonding sites (–NH–amine, –C=O) .
  • Synthesis: Likely derived from multi-component reactions involving isatoic anhydride, ketones, and amines, as seen in analogous spiroquinazolinones .

Propiedades

IUPAC Name

spiro[1,3-dihydroquinazoline-2,4'-oxane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11-9-3-1-2-4-10(9)13-12(14-11)5-7-16-8-6-12/h1-4,13H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSZDIGSAXDQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2,3,5,6-Tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one is a compound of interest due to its potential biological activities. This spirocyclic structure combines features of both pyran and quinazoline moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one has been achieved through various methods, including multicomponent reactions (MCRs) and cyclization techniques. The structural configuration allows for significant interaction with biological targets due to the presence of multiple functional groups that can engage in hydrogen bonding and π-π stacking interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to the spiro[pyran-quinazolin] scaffold. For instance, derivatives have shown significant activity against various bacterial strains. A study demonstrated that certain analogs exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

CompoundMIC (µg/mL)Target Bacteria
Compound A8S. aureus
Compound B16S. pyogenes
Compound C32E. coli

Anticancer Activity

The anticancer potential of 2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one has been explored in several studies. These compounds have been shown to induce apoptosis in cancer cell lines by disrupting microtubule dynamics and inhibiting cell proliferation. For example, derivatives were tested against breast cancer cell lines and demonstrated a notable capacity to inhibit cell growth .

The biological mechanisms underlying the activity of spiro[pyran-quinazolin] compounds often involve:

  • Topoisomerase Inhibition : Some derivatives have been identified as inhibitors of topoisomerase I and IIα, which are crucial for DNA replication and repair processes in cancer cells .
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases (G1 or G2/M), leading to increased apoptosis rates .

Case Studies

  • Study on Antimicrobial Activity : A recent investigation evaluated a series of spiro[pyran-quinazolin] derivatives against a panel of bacterial pathogens. The results indicated that modifications at specific positions significantly enhanced antibacterial potency compared to the parent compound .
  • Anticancer Efficacy in vitro : In vitro studies conducted on MCF-7 breast cancer cells revealed that certain derivatives not only inhibited cell proliferation but also triggered apoptosis through caspase activation pathways .

Comparación Con Compuestos Similares

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Core Ring (vs. Pyran) Substituents Key Features Reference
1’-Cinnamoyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one (5a) Cyclohexane Cinnamoyl at 1’ Higher melting point (205–207°C); IR peaks at 1674 cm⁻¹ (C=O)
1’-Benzoyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one (4a) Cyclohexane Benzoyl at 1’ Yield 91%; ^1^H NMR δ 8.71 (d, J=8.6 Hz)
1'H-Spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (1v) Cyclopentane None Synthesized via Mukaiyama reaction; ESI-MS m/z 315.1497
2,2-Dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one Pyran (dimethyl) 2,2-Dimethyl on pyran Increased steric hindrance; potential solubility differences
1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one Piperidine Ethyl and fluoro substituents Enhanced bioavailability; antimicrobial activity

Key Observations :

  • Ring Systems : Pyran-based compounds exhibit distinct electronic properties due to the oxygen atom, whereas cyclohexane/cyclopentane analogs lack heteroatoms. Piperidine analogs (e.g., 1'-ethyl-6'-fluoro) introduce nitrogen, altering basicity .
  • Substituent Effects : Acyl groups (e.g., benzoyl, cinnamoyl) increase molecular weight and influence melting points. Fluorine substituents enhance lipophilicity and bioactivity .

Physicochemical Properties

Property Target Compound (Pyran) 1’-Benzoyl-4a (Cyclohexane) 1v (Cyclopentane) 1'-Ethyl-6'-Fluoro (Piperidine)
Melting Point (°C) Not reported 185–187 Not reported Not reported
IR C=O Stretch (cm⁻¹) ~1650 (estimated) 1649 1644 ~1650 (estimated)
Yield (%) Not reported 91 81 Not reported

Notes: Pyran-based compounds likely share similar carbonyl IR peaks (~1650 cm⁻¹) with cyclohexane analogs. Yields vary based on substituent complexity .

Q & A

Q. What are the common synthetic routes for 2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one?

The compound can be synthesized via two primary methods:

  • Organocatalytic cascade reactions : A metal-free approach using cyclic ketones and aryl amines under mild conditions, achieving yields up to 83% with high regioselectivity .
  • Mannich reaction : Reacting 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one with formaldehyde and methylamine in ethanol, followed by cyclization . Both methods emphasize solvent choice (e.g., ethanol or THF) and temperature control (0–25°C) to minimize side products.

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm spirocyclic connectivity and substituent positions. For example, 1^1H NMR signals at δ 4.09–4.30 ppm indicate pyran ring protons .
  • IR spectroscopy : Absorption peaks near 1680–1700 cm1^{-1} confirm carbonyl groups in the quinazolinone core .
  • Mass spectrometry (ESI-TOF) : Validates molecular weight (e.g., [M+H]+^+ at m/z 217.27) .

Q. What biological activities have been reported for this compound?

The spiroquinazolone scaffold exhibits anti-inflammatory activity in rat paw edema models, with select derivatives showing 56–86% inhibition, surpassing diclofenac sodium . Activity correlates with substituents at positions 3 and 6 of the pyran ring, where electron-withdrawing groups enhance efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in spiroquinazolone synthesis?

  • Solvent and catalyst optimization : Use polar aprotic solvents (e.g., DMF) with organocatalysts like L-proline to stabilize transition states, achieving >80% yield .
  • Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility by maintaining precise temperature and pressure control .
  • Workup strategies : Column chromatography (hexane/EtOAc gradients) followed by recrystallization (ethanol) enhances purity to >95% .

Q. How do substituents on the spiroquinazolone core influence anti-inflammatory activity?

  • Position 3 (pyran ring) : Bulky groups (e.g., 4-methylphenyl) increase steric hindrance, improving binding to cyclooxygenase-2 (COX-2) active sites .
  • Position 6 (quinazolinone ring) : Electron-deficient substituents (e.g., nitro or trifluoromethoxy) enhance lipoxygenase (LOX) inhibition (up to 30%) by stabilizing charge-transfer interactions .
  • SAR studies : Derivatives with 3’-phenyl groups show moderate activity, while 4’-carboxylic acid derivatives exhibit 26% higher potency due to hydrogen bonding with residues in COX-2 .

Q. What computational methods predict the bioactivity of spiroquinazolone derivatives?

  • Molecular docking : Virtual screening against COX-2 (PDB ID: 5KIR) identifies derivatives with high binding affinity (ΔG < −8.5 kcal/mol) .
  • QSAR models : Topological polar surface area (TPSA < 90 Ų) and ClogP (2.5–4.0) are critical predictors of blood-brain barrier permeability for neuroinflammatory targets .
  • MD simulations : Simulations (50 ns) assess stability of ligand-protein complexes, with RMSD < 2.0 Å indicating robust binding .

Q. How can researchers resolve contradictions in proposed reaction mechanisms for spiroquinazolone derivatives?

  • Isotopic labeling : 13^{13}C-labeled reactants track carbon migration during Vilsmeier formylation, confirming spirocyclic rearrangement via a six-membered transition state .
  • Kinetic studies : Rate constants (e.g., k = 0.12 min1^{-1} for Mannich reactions) differentiate between nucleophilic addition and cyclodehydration steps .
  • Intermediate trapping : Using low-temperature NMR (−40°C) to isolate and characterize transient intermediates like hemiaminals .

Q. What mechanisms underlie the anti-inflammatory activity of spiroquinazolone derivatives?

  • LOX inhibition : Derivatives with sulfonyl groups (e.g., 4-toluenesulfonyl) reduce leukotriene B4 production by 56% via competitive inhibition of the LOX active site .
  • COX-2 selectivity : Molecular dynamics show hydrogen bonds between 4’-carboxylates and Arg120/His90 residues, mimicking arachidonic acid binding .
  • ROS scavenging : Antioxidant activity (DPPH assay IC50_{50} < 20 μM) correlates with electron-donating substituents on the quinazolinone ring .

Data Contradiction Analysis

Q. How to address discrepancies in reported anti-inflammatory IC50_{50} values?

  • Assay variability : Standardize protocols (e.g., carrageenan vs. formalin-induced edema models) to control edema measurement timing (3–6 h post-induction) .
  • Solubility factors : Use co-solvents (e.g., 10% DMSO in saline) to ensure consistent bioavailability in in vivo studies .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate between derivatives (p < 0.05) .

Methodological Resources

  • Crystallography : SHELX suite for refining X-ray structures (R1 < 0.05) .
  • Spectral databases : PubChem (CID: 135448799) and ChemSpider (ID: 28986921) for cross-referencing NMR/IR data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.